molecular formula C18H24FN3O3S B2606029 1-(4-fluorophenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)methanesulfonamide CAS No. 1049392-88-2

1-(4-fluorophenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)methanesulfonamide

Cat. No.: B2606029
CAS No.: 1049392-88-2
M. Wt: 381.47
InChI Key: BFEGFRRNHUCDFM-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrrole ring, and a morpholine moiety, all connected through a methanesulfonamide linkage. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)methanesulfonamide typically involves multiple steps:

  • Formation of the Pyrrole Intermediate: : The initial step often involves the synthesis of the pyrrole intermediate. This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions to form the pyrrole ring.

  • Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile, such as an amine or an alkoxide.

  • Coupling with Morpholine: : The morpholine moiety is typically introduced through a nucleophilic substitution reaction, where the pyrrole intermediate reacts with morpholine under basic conditions.

  • Formation of the Methanesulfonamide Linkage: : The final step involves the introduction of the methanesulfonamide group. This can be achieved by reacting the intermediate with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or other reactive sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-(4-fluorophenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)methanesulfonamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrole and morpholine moieties can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)methanesulfonamide
  • 1-(4-bromophenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)methanesulfonamide
  • 1-(4-methylphenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)methanesulfonamide

Uniqueness

1-(4-fluorophenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)methanesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s metabolic stability, increase its lipophilicity, and improve its binding affinity to biological targets compared to its chloro, bromo, and methyl analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O3S/c1-21-8-2-3-17(21)18(22-9-11-25-12-10-22)13-20-26(23,24)14-15-4-6-16(19)7-5-15/h2-8,18,20H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEGFRRNHUCDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNS(=O)(=O)CC2=CC=C(C=C2)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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